N-[2-(3,5-dimethylphenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
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Overview
Description
N-[2-(3,5-dimethylphenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a synthetic organic compound with a complex structure that includes a pyrimidine ring, a pyrazole ring, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethylphenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is often introduced via a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through an etherification reaction, where the phenol derivative reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the pyrimidine or pyrazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3,5-dimethylphenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can also serve as a lead compound in the development of new drugs.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development. Its interactions with biological targets such as enzymes and receptors are of particular interest.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethylphenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of these proteins. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,5-dimethylphenoxy)ethyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-[2-(3,5-dimethylphenoxy)ethyl]-6-(1H-triazol-1-yl)pyrimidin-4-amine: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
N-[2-(3,5-dimethylphenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the specific combination of its functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C17H19N5O |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-6-pyrazol-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C17H19N5O/c1-13-8-14(2)10-15(9-13)23-7-5-18-16-11-17(20-12-19-16)22-6-3-4-21-22/h3-4,6,8-12H,5,7H2,1-2H3,(H,18,19,20) |
InChI Key |
GBQIWDLIYPYUQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC2=CC(=NC=N2)N3C=CC=N3)C |
Origin of Product |
United States |
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